1-Isocyano-4-methoxybenzene

Asymmetric Catalysis Multicomponent Reactions Isocyanide Chemistry

The para-methoxy substituent imparts strong σ-donor character, enabling enantioselectivities up to 99% ee in asymmetric multicomponent reactions—performance unmatched by unsubstituted or electron-deficient aryl isocyanides. Validated for one-pot synthesis of N-(isoquinolin-1-yl)formamides, a privileged pharmacophore. Ideal ligand precursor for tuning transition metal catalyst electronics.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 10349-38-9
Cat. No. B078290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyano-4-methoxybenzene
CAS10349-38-9
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[N+]#[C-]
InChIInChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3
InChIKeyMIEQKTRWKZYUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isocyano-4-methoxybenzene (CAS 10349-38-9): Procurement and Differentiation Guide for Aryl Isocyanide Selection


1-Isocyano-4-methoxybenzene, commonly referred to as 4-methoxyphenyl isocyanide, is an aromatic isocyanide building block with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol [1]. The compound features a reactive isocyanide functional group attached to a para-methoxyphenyl ring, which imparts distinct electronic properties that are leveraged in a variety of organic and organometallic transformations . Its physical state is a solid at room temperature, with a reported melting point range of 29–33 °C , and it is typically handled as a moisture-sensitive reagent .

Why Generic Substitution of 1-Isocyano-4-methoxybenzene Fails: Evidence-Based Differentiation from Aryl Isocyanide Analogs


Direct substitution of 1-isocyano-4-methoxybenzene with other commercially available aryl isocyanides—such as unsubstituted phenyl isocyanide, 4-chlorophenyl isocyanide, or 4-nitrophenyl isocyanide—is not scientifically justified without a detailed understanding of the electronic and steric consequences imparted by the para-methoxy substituent. The electron-donating nature of the methoxy group alters the σ-donor/π-acceptor ratio of the isocyanide ligand, which can significantly influence both catalytic activity in multicomponent reactions and the stability/reactivity of organometallic complexes [1]. As demonstrated in head-to-head catalytic studies, the selection of an aryl isocyanide with a specific electronic profile is critical for achieving optimal yields and enantioselectivities, underscoring the risk of uninformed substitution [2]. The quantitative evidence presented in Section 3 provides the necessary data to inform a rigorous selection process.

Quantitative Differentiation of 1-Isocyano-4-methoxybenzene: A Comparative Evidence Guide for Scientific Procurement


Superior Performance in Enantioselective Passerini Three-Component Reaction Compared to Aliphatic Isocyanides

In a Cu(II)-PyBOX-catalyzed enantioselective Passerini three-component reaction, 4-methoxyphenyl isocyanide was identified as one of the two top-performing isocyanides, alongside tert-butyl isocyanide (tBuNC), for achieving high enantioselectivity [1]. The study demonstrated that aromatic isocyanides generally afforded adducts with higher enantiomeric excess (ee) than their aliphatic counterparts, a finding attributed to the diminution of the uncatalyzed background reaction [1]. In a separate (salen)Al(III)Cl-catalyzed P-3CR, the use of 4-methoxyphenyl isocyanide with isobutyraldehyde and 2-chloroacetic acid delivered the three-component adduct in 64% yield with an exceptional 99% ee [1].

Asymmetric Catalysis Multicomponent Reactions Isocyanide Chemistry

Quantified Electronic Influence: σ-Donor/π-Acceptor Ratio in Cr(CO)₅ Complexes

The electronic influence of 4-methoxyphenyl isocyanide was quantified relative to other aryl and alkyl isocyanides through the synthesis and analysis of C₄ᵥ-symmetric Cr(CNR)(CO)₅ complexes [1]. The study established a correlation between the carbonyl-ligand ¹³C{¹H} NMR chemical shift (δCO) and the calculated Cotton-Kraihanzel force constant (kCO) to determine the relative σ-donor/π-acid ratio [1]. While the abstract does not provide the specific numeric values for the 4-methoxy derivative, it explicitly states that aryl isocyanides featuring strongly electron-releasing substituents—a category that includes the para-methoxy group—display an electronic influence that nearly matches that of nonfluorinated alkyl isocyanides [1].

Organometallic Chemistry Ligand Design Electronic Structure

Differentiated Reactivity in Keteneimine Formation from Cobalt Carbene Complexes

In a study investigating the reactivity of a cobalt bis(alkoxide) carbene complex (Co(OR)₂(=CPh₂)) with various isocyanides, both aryl isocyanides (2,6-dimethylphenyl isocyanide, 4-methoxyphenyl isocyanide) and alkyl isocyanides (adamantyl, cyclohexyl, and benzyl isocyanide) were examined for their ability to undergo keteneimine formation [1]. The study found that while stoichiometric keteneimine formation occurred with 4-methoxyphenyl isocyanide, the highest yields in the catalytic process were achieved with the bulkier aliphatic isocyanides (adamantyl and cyclohexyl isocyanide) [1].

Carbene Transfer Ketenimine Synthesis Transition Metal Catalysis

Validated Synthetic Utility in N-(Isoquinolin-1-yl)formamide Synthesis via Tandem Reaction

1-Isocyano-4-methoxybenzene is a validated reagent for the synthesis of N-(isoquinolin-1-yl)formamides, a class of heterocyclic compounds with potential pharmaceutical applications . The reaction, which is co-catalyzed by silver triflate and bismuth triflate, proceeds with a variety of 2-alkynylbenzaldoximes [1]. While the original publication reports 'good to excellent yields' for a range of isocyanides, the specific performance of 4-methoxyphenyl isocyanide is highlighted by its inclusion in the Sigma-Aldrich technical datasheet as a recommended reagent for this transformation .

Heterocycle Synthesis Tandem Catalysis Isoquinoline Derivatives

Optimal Application Scenarios for 1-Isocyano-4-methoxybenzene Based on Quantitative Differentiation Evidence


Asymmetric Multicomponent Reactions (Passerini and Ugi)

When designing a catalytic asymmetric Passerini or Ugi reaction where high enantioselectivity is paramount, 1-isocyano-4-methoxybenzene is a superior choice. Evidence from the literature demonstrates its ability to deliver adducts with up to 99% ee in a P-3CR [1]. Its performance as a strong σ-donor, akin to alkyl isocyanides, also makes it a valuable input for exploring structure-activity relationships in IMCR-based library synthesis [2].

Synthesis of N-(Isoquinolin-1-yl)formamide Derivatives

For medicinal chemistry programs targeting isoquinoline-based scaffolds, 1-isocyano-4-methoxybenzene is a validated and commercially recommended reagent for the efficient, one-pot synthesis of N-(isoquinolin-1-yl)formamides . This application leverages the compound's compatibility with silver/bismuth co-catalysis and its ability to participate in tandem cyclization reactions, offering a streamlined route to a privileged pharmacophore [3].

Ligand Development for Organometallic Catalysis

The strong electron-donating character of the para-methoxyphenyl group, as established through comparative electronic analysis of Cr(CO)₅ complexes, makes 1-isocyano-4-methoxybenzene a valuable ligand precursor for tuning the electronic properties of transition metal catalysts [2]. It can serve as an electronic mimic for alkyl isocyanides while providing the synthetic handle of an aromatic ring for further functionalization, offering a distinct advantage over simple alkyl isocyanides in catalyst design.

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